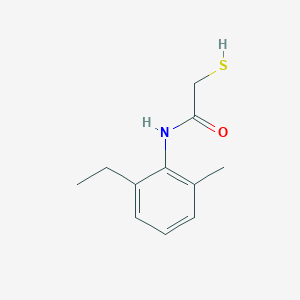
N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a sulfanylacetamide functional group, which is known for its role in various biological activities. The presence of the ethyl and methyl substituents on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and immune response.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on cell signaling.
Biological Activities
Research has demonstrated that this compound exhibits several important biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of sulfanylacetamides possess significant anticancer properties. For instance, compounds similar to this compound were tested against HepG2 liver cancer cells using the MTT assay. Results indicated moderate to excellent anticancer activity depending on structural variations (IC50 values ranging from 3.25 µg/mL to 100 µg/mL) .
Compound IC50 (µg/mL) Cell Line 6a 100 HepG2 6b 50 HepG2 6c 25 HepG2 6d 3.25 HepG2 - Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Screening
In a recent study, this compound derivatives were synthesized and screened for anticancer activity against HepG2 cells. The results highlighted the potential of these compounds as effective anticancer agents, with specific derivatives showing notable cytotoxicity.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial efficacy of sulfanylacetamides against pathogenic bacteria. Compounds were tested using standard disk diffusion methods, revealing that several derivatives had comparable or superior activity compared to established antibiotics.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-14/h4-6,14H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCPRFYYEFJYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CS)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














